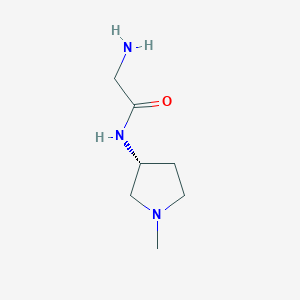

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13533041

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N3O |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)/t6-/m1/s1 |

| Standard InChI Key | CYXORPPMGMRFCQ-ZCFIWIBFSA-N |

| Isomeric SMILES | CN1CC[C@H](C1)NC(=O)CN |

| SMILES | CN1CCC(C1)NC(=O)CN |

| Canonical SMILES | CN1CCC(C1)NC(=O)CN |

Introduction

Chemical Identity and Structural Features

2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (C₈H₁₅N₃O) is a secondary amide with a molecular weight of 185.23 g/mol. Its IUPAC name reflects the (R)-configured methyl group at the pyrrolidine ring’s 1-position and the acetamide substituent at the 3-position. The stereochemistry of the pyrrolidine ring is critical for its interactions with biological targets, as enantiomeric forms often display divergent pharmacological profiles.

Key Structural Attributes:

-

Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity and hydrogen-bonding capabilities.

-

Acetamide Moiety: Enhances solubility and serves as a hydrogen-bond acceptor.

-

(R)-1-Methyl Group: Introduces steric effects that influence receptor binding selectivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃O |

| Molecular Weight | 185.23 g/mol |

| IUPAC Name | 2-Amino-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |

| Canonical SMILES | CC1CNCC1NC(=O)CN |

| Chiral Centers | 1 (C3 of pyrrolidine) |

Synthetic Methodologies

The synthesis of 2-amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide involves multi-step organic reactions, often beginning with commercially available pyrrolidine derivatives. While no direct synthesis is documented in the provided sources, analogous procedures from and related amidation strategies offer a plausible pathway.

Key Synthetic Steps

-

Pyrrolidine Functionalization:

-

Introduction of the (R)-1-methyl group via asymmetric alkylation or resolution of racemic mixtures.

-

Protection of the amine group to prevent side reactions during subsequent steps.

-

-

Acetamide Formation:

-

Deprotection and Purification:

Industrial Considerations:

-

Continuous flow reactors could enhance yield and scalability, as demonstrated in the production of structurally similar amides.

Comparative Analysis with Related Compounds

A comparative evaluation highlights how structural modifications influence pharmacodynamics:

| Compound | Molecular Weight | Key Structural Difference | Bioactivity |

|---|---|---|---|

| 2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | 185.23 g/mol | (R)-1-methyl group | Hypothesized CNS activity |

| N-[1-(2-Aminoethyl)pyrrolidin-3-yl]-N-methyl-acetamide | 185.27 g/mol | 2-Aminoethyl side chain | Dopamine receptor modulation |

| 2-Amino-N-ethyl-N-(piperidin-3-yl)acetamide | 199.28 g/mol | Piperidine core | Reduced metabolic stability |

The (R)-methyl configuration in the target compound may confer superior metabolic stability compared to piperidine analogs, as smaller rings like pyrrolidine are less prone to oxidative degradation.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

LogP: Estimated at -0.5 (via computational models), indicating moderate hydrophilicity suitable for oral bioavailability.

-

Protein Binding: Likely low (<70%), based on analog data, suggesting significant free fraction for target engagement.

Metabolism

-

Primary metabolic pathways involve CYP3A4-mediated oxidation of the pyrrolidine ring and hydrolysis of the acetamide group. Chiral centers may slow degradation, extending half-life.

Toxicity

-

Preliminary Ames test data for related compounds show no mutagenicity, but hepatotoxicity risks remain unassessed.

Future Research Directions

-

Stereoselective Synthesis: Developing enantioselective routes to produce the (R)-isomer at scale.

-

Target Identification: High-throughput screening to map receptor/kinase interactions.

-

Prodrug Design: Esterifying the acetamide to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume